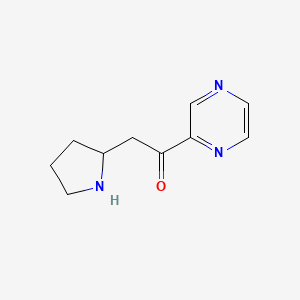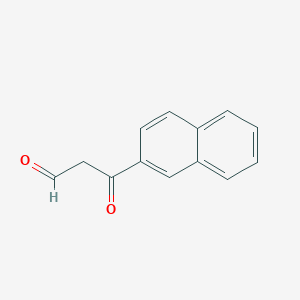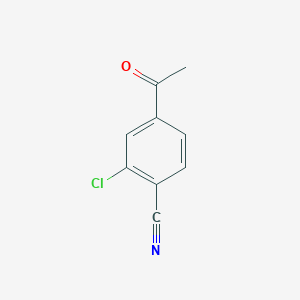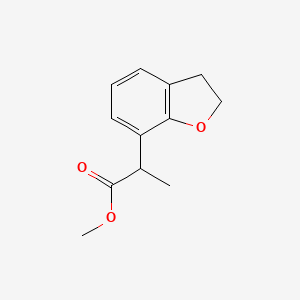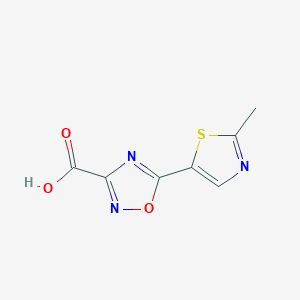
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a suitable solvent, such as acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
科学的研究の応用
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the thiazole ring.
5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness
The uniqueness of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combined thiazole and oxadiazole rings, which confer a unique set of chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.
特性
分子式 |
C7H5N3O3S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC名 |
5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-8-2-4(14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChIキー |
LNWGHOOFAHBRBO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



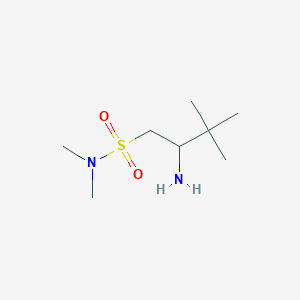
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)


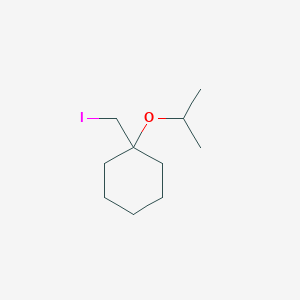
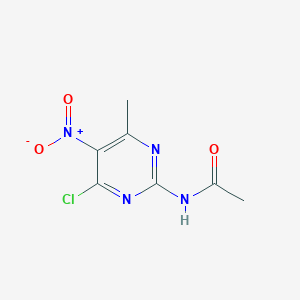
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)

